2'-Iodo-5'-nitroacetophenone
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Overview
Description
2’-Iodo-5’-nitroacetophenone is an organic compound with the molecular formula C8H6INO3 It is a derivative of acetophenone, where the acetyl group is substituted with an iodine atom at the 2’ position and a nitro group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodo-5’-nitroacetophenone typically involves the iodination of 2’-hydroxy-5’-nitroacetophenone. One common method includes dissolving 2’-hydroxy-5’-nitroacetophenone in glacial acetic acid, followed by the addition of iodine monochloride (ICl) in acetic acid. The mixture is then boiled for 15 minutes, allowed to stand for an hour, and diluted with water. The product is extracted using benzene/ether and crystallized from ethanol to obtain 2’-Iodo-5’-nitroacetophenone .
Industrial Production Methods
Industrial production methods for 2’-Iodo-5’-nitroacetophenone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Iodo-5’-nitroacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can replace the iodine atom in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the acetyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as 2’-thiol-5’-nitroacetophenone.
Reduction: 2’-Iodo-5’-aminoacetophenone.
Oxidation: 2’-Iodo-5’-nitrobenzoic acid.
Scientific Research Applications
2’-Iodo-5’-nitroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Iodo-5’-nitroacetophenone involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-5’-nitroacetophenone: Similar structure but with a bromine atom instead of iodine.
2’-Chloro-5’-nitroacetophenone: Contains a chlorine atom instead of iodine.
2’-Fluoro-5’-nitroacetophenone: Contains a fluorine atom instead of iodine.
Uniqueness
2’-Iodo-5’-nitroacetophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to different reactivity and interaction profiles compared to its bromo, chloro, and fluoro analogs. The iodine atom also enhances the compound’s ability to participate in certain types of chemical reactions, such as electrophilic aromatic substitution.
Properties
Molecular Formula |
C8H6INO3 |
---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
1-(2-iodo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 |
InChI Key |
RDFORFSKVPZUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
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